molecular formula C19H21FN4O B11167222 N~4~-(2-fluorobenzyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N~4~-(2-fluorobenzyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11167222
M. Wt: 340.4 g/mol
InChI Key: PMZXQIPYCRAYMU-UHFFFAOYSA-N
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Description

N~4~-(2-fluorobenzyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound belonging to the pyrazolopyridine familyThe presence of fluorine atoms and the pyrazolo[3,4-b]pyridine core structure contribute to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-fluorobenzyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions.

    Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution of a suitable benzyl halide with the pyrazolo[3,4-b]pyridine intermediate.

    Functionalization of the carboxamide group: The final step includes the amidation reaction to introduce the carboxamide functionality

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N~4~-(2-fluorobenzyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N4-(2-fluorobenzyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves the inhibition of tropomyosin receptor kinases (TRKs). TRKs are receptor tyrosine kinases that play a crucial role in cell signaling pathways related to growth and survival. The compound binds to the kinase domain of TRKs, preventing their activation and subsequent downstream signaling, which can lead to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(2-fluorobenzyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to selectively inhibit TRKs makes it a valuable compound for targeted cancer therapy .

Properties

Molecular Formula

C19H21FN4O

Molecular Weight

340.4 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H21FN4O/c1-11(2)16-9-14(17-12(3)23-24(4)18(17)22-16)19(25)21-10-13-7-5-6-8-15(13)20/h5-9,11H,10H2,1-4H3,(H,21,25)

InChI Key

PMZXQIPYCRAYMU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NCC3=CC=CC=C3F)C

Origin of Product

United States

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